molecular formula C20H31NO3 B14153575 N,N-dihexyl-1,3-benzodioxole-5-carboxamide CAS No. 438457-12-6

N,N-dihexyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B14153575
CAS No.: 438457-12-6
M. Wt: 333.5 g/mol
InChI Key: CGFBTZVWSIRZBI-UHFFFAOYSA-N
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Description

N,N-dihexyl-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C20H31NO3. It belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N,N-dihexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N-dihexyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide
  • N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide

Comparison: N,N-dihexyl-1,3-benzodioxole-5-carboxamide is unique due to its dihexyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it a valuable compound for specific applications .

Properties

CAS No.

438457-12-6

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

N,N-dihexyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H31NO3/c1-3-5-7-9-13-21(14-10-8-6-4-2)20(22)17-11-12-18-19(15-17)24-16-23-18/h11-12,15H,3-10,13-14,16H2,1-2H3

InChI Key

CGFBTZVWSIRZBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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